molecular formula C21H23N3O4S2 B2951922 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one CAS No. 897469-39-5

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one

Cat. No.: B2951922
CAS No.: 897469-39-5
M. Wt: 445.55
InChI Key: IVWUBDOSOXXLCE-UHFFFAOYSA-N
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Description

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzothiazole ring, a piperazine moiety, and a sulfonyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include methoxybenzothiazole, piperazine, and methylbenzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-15-3-6-17(7-4-15)30(26,27)14-20(25)23-9-11-24(12-10-23)21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWUBDOSOXXLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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